molecular formula C8H10N4O2 B14469031 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one CAS No. 66045-36-1

3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one

Cat. No.: B14469031
CAS No.: 66045-36-1
M. Wt: 194.19 g/mol
InChI Key: GXGGSTNHRHFBMC-UHFFFAOYSA-N
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Description

3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one can be achieved through multiple pathways. One common method involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, the preparation of N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation, can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process has been shown to enhance reaction rates and improve product yields .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of bioactive triazole-fused heterocycles.

    Biology: Studied for its potential as an inhibitor of enzymes such as kinases and lysine-specific demethylase.

    Medicine: Investigated for its antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, the nitrogen atoms in the 1,2,4-triazole ring can bind to metal ions in enzymes, inhibiting their activity. This binding can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Uniqueness

What sets 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one apart is its unique structure, which combines the 1,2,4-triazole ring with an oxolan-2-one moiety. This unique combination enhances its potential for diverse applications in various fields .

Properties

CAS No.

66045-36-1

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

3-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]oxolan-2-one

InChI

InChI=1S/C8H10N4O2/c1-5(6-2-3-14-7(6)13)11-8-9-4-10-12-8/h4H,2-3H2,1H3,(H2,9,10,11,12)

InChI Key

GXGGSTNHRHFBMC-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCOC1=O)NC2=NC=NN2

Origin of Product

United States

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